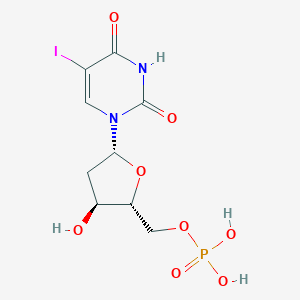

5-Iodo-2'-deoxyuridine-5'-monophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Iodo-2’-Desoxiuridina-5’-Monofosfato: es un análogo de nucleósido de pirimidina, específicamente un derivado halogenado de timidina. Es conocido por sus propiedades antivirales y se utiliza en diversas aplicaciones de investigación científica, particularmente en el estudio de los mecanismos de replicación y reparación del ADN .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 5-Iodo-2’-Desoxiuridina-5’-Monofosfato típicamente implica la yodación de la 2’-desoxiuridina. El proceso comienza con la protección de los grupos hidroxilo, seguido de la yodación utilizando yodo y un agente oxidante adecuado. El paso final implica la desprotección para obtener el compuesto deseado .

Métodos de producción industrial: Los métodos de producción industrial para 5-Iodo-2’-Desoxiuridina-5’-Monofosfato son similares a la síntesis de laboratorio pero se escalan para satisfacer las demandas comerciales. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El 5-Iodo-2’-Desoxiuridina-5’-Monofosfato experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de yodo puede ser sustituido por otros nucleófilos.

Reacciones de oxidación y reducción: El compuesto puede sufrir oxidación y reducción en condiciones específicas.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como tioles y aminas.

Reacciones de oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno.

Reacciones de reducción: Los agentes reductores como el borohidruro de sodio se emplean comúnmente.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir diversos derivados con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Radiosensitization

One of the prominent applications of IUdMP is its role in enhancing the effectiveness of radiation therapy. A preclinical study demonstrated that oral administration of 5-iodo-2'-deoxyuridine (IUdR), from which IUdMP is derived, significantly increased DNA incorporation in tumor cells, leading to enhanced radiosensitization effects compared to radiation therapy alone. The study reported a sensitizer enhancement ratio (SER) of 1.31 when combining IUdR with radiation therapy in human glioblastoma xenografts .

Pharmacokinetics and Toxicity Studies

Research has shown that IUdMP exhibits favorable pharmacokinetic properties, allowing for effective systemic delivery without significant toxicity at therapeutic doses. In studies involving athymic mice, IUdMP was administered at doses up to 1500 mg/kg/day without adverse effects on weight or activity levels during treatment . This suggests its potential for use in human clinical settings.

Antiviral Activity

IUdMP has been investigated for its antiviral properties, particularly against herpes simplex virus (HSV). Thymidine kinase (TK) from HSV can phosphorylate IUdMP, enhancing its incorporation into viral DNA and thus inhibiting viral replication. Structural studies have shown that IUdMP binds effectively to TK, suggesting a mechanism through which it can serve as a therapeutic agent against certain viral infections .

Initial Clinical Trials

Early clinical studies indicated that IUdMP could be beneficial in treating various cancers, including high-grade gliomas and colorectal cancers. These studies focused on assessing the compound's efficacy and safety profile when combined with existing chemotherapy regimens . The results showed promising outcomes, warranting further investigation into its clinical applications.

Comparative Data Table

Mecanismo De Acción

El mecanismo de acción del 5-Iodo-2’-Desoxiuridina-5’-Monofosfato implica su incorporación a las cadenas de ADN durante la replicación. La presencia del átomo de yodo interrumpe el apareamiento de bases normal, lo que lleva a errores en la síntesis de ADN y, en última instancia, inhibe la replicación viral. Este compuesto se dirige a la timidina quinasa, una enzima involucrada en la síntesis de ADN, lo que lo hace eficaz contra los virus que dependen de esta enzima para la replicación .

Comparación Con Compuestos Similares

Compuestos similares:

5-Iodo-2’-Desoxiuridina: Un compuesto estrechamente relacionado con propiedades antivirales similares.

5-Bromo-2’-Desoxiuridina: Otro análogo halogenado de timidina utilizado en la investigación.

2’-Desoxiuridina: El compuesto padre no halogenado utilizado como referencia.

Singularidad: El 5-Iodo-2’-Desoxiuridina-5’-Monofosfato es único debido a su incorporación específica en el ADN y su capacidad para interrumpir la replicación viral. Su átomo de yodo proporciona propiedades químicas distintas que lo diferencian de otros nucleósidos halogenados .

Actividad Biológica

5-Iodo-2'-deoxyuridine-5'-monophosphate (IdUmp) is a nucleoside analog with significant biological activity, particularly in cancer therapy and antiviral applications. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by various studies and data.

IdUmp is synthesized through the phosphorylation of 5-iodo-2'-deoxyuridine (IdU) using phosphotransferase systems. The compound retains the structural integrity of nucleosides while introducing an iodine atom at the 5-position of the uracil base, which is crucial for its biological activity .

IdUmp exhibits its biological effects primarily through incorporation into DNA during replication. Once incorporated, it can disrupt normal DNA synthesis and function, leading to cytotoxic effects in rapidly dividing cells. This mechanism is particularly relevant in cancer cells, where uncontrolled proliferation is a hallmark.

Anticancer Activity

IdUmp has been extensively studied for its anticancer properties. It acts as a potent inhibitor of thymidylate synthase (TS), an essential enzyme for DNA synthesis. In vitro studies have demonstrated that IdUmp shows competitive inhibition against dUMP, significantly affecting cell lines such as L5178Y murine leukemia cells .

Case Studies and IC50 Values

A summary of various studies highlights the effectiveness of IdUmp against different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| L5178Y (parental) | 0.5 | |

| L5178Y (FdUrd-resistant) | 1.5 | |

| MCF-7 (breast cancer) | 15.3 | |

| MDA-MB-231 | 29.1 |

These values indicate that IdUmp retains significant potency against both sensitive and resistant cancer cell lines.

Antiviral Activity

In addition to its anticancer properties, IdUmp has shown efficacy against viral infections, particularly herpes simplex virus (HSV). Studies have indicated that IdU can inhibit viral replication by interfering with viral DNA polymerase activity .

Pharmacokinetics and Toxicity

Research on the pharmacokinetics of IdUmp has shown that it is well-tolerated in animal models, with minimal systemic toxicity observed at therapeutic doses. For instance, in athymic mice treated with oral doses of IdU, significant incorporation into tumor DNA was recorded without notable adverse effects on normal tissues .

Toxicity Study Results

| Dosage (mg/kg/day) | Weight Change (%) | DNA Incorporation (%) |

|---|---|---|

| 750 | ±0 | 3.1 |

| 1500 | ±0 | 3.7 |

These findings suggest a favorable therapeutic index for IdUmp in clinical settings.

Propiedades

Número CAS |

1763-02-6 |

|---|---|

Fórmula molecular |

C9H12IN2O8P |

Peso molecular |

434.08 g/mol |

Nombre IUPAC |

[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H12IN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |

Clave InChI |

WXFYBFRZROJDLL-RRKCRQDMSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O |

SMILES canónico |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O |

Sinónimos |

5-iodo-2'-deoxyuridine 5'-monophosphate 5-iodo-dUMP IdUMP iododeoxyuridylate iododeoxyuridylate, 125I-labeled |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.